molecular formula C19H18N2O5 B11074048 (2E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide

(2E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No.: B11074048
M. Wt: 354.4 g/mol
InChI Key: LKWJRSFMSOAVQU-RMKNXTFCSA-N
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Description

(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group and a benzodioxolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE typically involves a multi-step process:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Synthesis of the benzodioxolyl intermediate: This step involves the formation of the benzodioxole ring system, often through cyclization reactions.

    Coupling of intermediates: The final step involves coupling the nitrophenyl and benzodioxolyl intermediates through a condensation reaction to form the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its specific functional groups.

Medicine

In medicinal chemistry, (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the benzodioxolyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-NITROPHENYL)-N-(6-ETHYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Similar structure with an ethyl group instead of a propyl group.

    (2E)-3-(4-AMINOPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Similar structure with an amino group instead of a nitro group.

Uniqueness

(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is unique due to the combination of its nitrophenyl and benzodioxolyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide

InChI

InChI=1S/C19H18N2O5/c1-2-3-14-10-17-18(26-12-25-17)11-16(14)20-19(22)9-6-13-4-7-15(8-5-13)21(23)24/h4-11H,2-3,12H2,1H3,(H,20,22)/b9-6+

InChI Key

LKWJRSFMSOAVQU-RMKNXTFCSA-N

Isomeric SMILES

CCCC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OCO2

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OCO2

Origin of Product

United States

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